6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8H-pyrano[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-7-6(8)2-1-3-9-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSESATQHIQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256825-19-0 | |
| Record name | 5H,6H,8H-pyrano[3,4-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 6,8 Dihydro 5h Pyrano 3,4 B Pyridin 5 One and Its Derivatives
Retrosynthetic Pathways for the 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For the this compound scaffold, several disconnections can be envisioned, primarily focusing on the formation of the pyridine (B92270) and pyranone rings.
A primary disconnection strategy involves breaking the bonds of the pyranone ring. This could involve a disconnection of the C-O bond and a C-C bond, suggesting a synthetic approach that relies on an intramolecular cyclization. For instance, a substituted pyridine derivative bearing a carboxylic acid or ester and a hydroxyethyl (B10761427) side chain at the appropriate positions could serve as a key precursor.
Another viable retrosynthetic pathway involves the disconnection of the pyridine ring. This approach would start from a pre-formed pyranone ring and build the pyridine ring onto it. Common strategies for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof, could be adapted. This would involve the condensation of a β-ketoester or a related active methylene (B1212753) compound derived from the pyranone core with an enamine or an equivalent and an ammonia (B1221849) source.
A conceptual retrosynthesis is outlined below:
| Disconnection Strategy | Key Precursors | Synthetic Approach |
| Pyranone Ring Formation | Substituted Pyridine | Intramolecular lactonization |
| Pyridine Ring Formation | Substituted Pyranone | Hantzsch-type pyridine synthesis |
| [4+2] Cycloaddition | Dihydropyridinone and a diene | Diels-Alder reaction |
These retrosynthetic pathways provide a conceptual framework for the development of de novo synthetic routes.
Development of De Novo Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several de novo synthetic routes can be proposed for the construction of the this compound core. One-pot multicomponent reactions (MCRs) are particularly attractive for their efficiency and atom economy in assembling complex molecular architectures.
A plausible MCR approach could involve the condensation of a suitable β-ketolactone, an aldehyde, and an ammonium (B1175870) source. This would be analogous to the Hantzsch synthesis of dihydropyridines, followed by oxidation to the corresponding pyridine.
Alternatively, a stepwise approach could be employed. For instance, the synthesis could commence with the construction of a substituted pyridine-3-carboxylate. Subsequent elaboration of the substituent at the 4-position to introduce a two-carbon chain with a terminal hydroxyl group would set the stage for an acid-catalyzed intramolecular lactonization to furnish the desired pyranopyridinone.
While specific literature on the synthesis of this compound is scarce, methodologies for analogous structures like pyrazolo[3,4-b]pyridin-6-ones offer valuable insights. nih.gov For example, a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones was achieved by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones under solvent-free conditions, followed by elimination in a superbasic medium. nih.gov This suggests that activated heterocyclic precursors can be effectively utilized to construct fused pyridinone systems.
Optimization of Reaction Conditions for Scalable Synthesis of this compound
For any synthetic route to be practical, particularly for large-scale production, optimization of reaction conditions is crucial. This involves a systematic investigation of various parameters to maximize yield, minimize reaction time, and ensure the process is cost-effective and safe.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane), should be screened.
Catalyst: Many reactions for the formation of heterocyclic rings are catalyzed by acids or bases. Screening different catalysts (e.g., p-toluenesulfonic acid, acetic acid, piperidine (B6355638), triethylamine) and their loadings is essential.
Temperature: The reaction temperature can affect both the rate and the formation of byproducts. Optimization may involve running the reaction at room temperature, elevated temperatures, or under reflux conditions.
Reaction Time: Monitoring the reaction progress over time using techniques like TLC or LC-MS allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.
The following table provides a hypothetical example of an optimization study for a key cyclization step:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Toluene | 110 | 12 | 65 |
| 2 | H2SO4 (5) | Toluene | 110 | 8 | 72 |
| 3 | H2SO4 (5) | Dioxane | 100 | 8 | 78 |
| 4 | H2SO4 (5) | Dioxane | 80 | 12 | 75 |
| 5 | Sc(OTf)3 (2) | Dioxane | 100 | 6 | 85 |
Such systematic studies are vital for developing a robust and scalable synthesis.
Stereoselective and Enantioselective Approaches to Chiral Analogs of this compound
The introduction of chirality into the this compound framework can be of great importance, particularly for applications in medicinal chemistry where enantiomers often exhibit different biological activities. Stereoselective synthesis aims to control the formation of stereoisomers.
If a chiral center is desired at a specific position, for example, on the dihydropyranone ring, several strategies can be employed:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral lactone or a chiral substituted pyridine could be used as a building block.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a key bond-forming reaction. For example, a chiral Lewis acid could be used to catalyze a Diels-Alder reaction to construct the dihydropyran ring with high enantiomeric excess.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.
Key green chemistry strategies that could be implemented include:
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives such as water, ethanol, or supercritical CO2. For some reactions, solvent-free conditions can be highly effective. nih.gov
Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. The use of heterogeneous catalysts that can be easily recovered and reused is particularly advantageous.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are often highly atom-economical.
Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. nih.gov
Renewable Feedstocks: Whenever possible, starting materials derived from renewable resources should be considered.
The use of ammonium acetate (B1210297) as a green catalyst in the synthesis of fused pyrans is an example of a greener approach. nih.gov The development of synthetic routes for this compound should ideally incorporate these principles from the outset to ensure a sustainable and environmentally responsible process.
Chemical Transformations and Reactivity Profiling of 6,8 Dihydro 5h Pyrano 3,4 B Pyridin 5 One
Electrophilic and Nucleophilic Substitution Reactions on the Pyrano[3,4-b]pyridine Ring System
The reactivity of the pyrano[3,4-b]pyridine ring system towards substitution reactions is dictated by the electronic properties of the fused rings.
Electrophilic Aromatic Substitution: The pyridine (B92270) ring is inherently electron-deficient, which generally deactivates it towards electrophilic attack compared to benzene. quimicaorganica.org Electrophilic substitution, when forced under harsh conditions, typically occurs at the C-3 and C-5 positions, which are the most electron-rich. quimicaorganica.orgquora.com The presence of the fused pyranone ring can further influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.comechemi.comquimicaorganica.orgyoutube.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen atom. stackexchange.comechemi.com For these reactions to proceed, a good leaving group, such as a halide, must be present at these positions.
Regioselective Functionalization of the Pyridinone Moiety in 6,8-Dihydro-5H-pyrano[3,4-b]pyridin-5-one
The pyridinone portion of the molecule offers several sites for regioselective functionalization, allowing for the introduction of diverse substituents. nih.govrsc.org
N-Functionalization: The nitrogen atom of the pyridinone ring can be readily alkylated or arylated under basic conditions. This allows for the introduction of a wide array of substituents that can modulate the compound's properties.
Reactions at the Carbonyl Group: The carbonyl group at the C-5 position is a key site for various transformations. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. Additionally, it can react with organometallic reagents to form tertiary alcohols.
Functionalization of the Methylene (B1212753) Group: The methylene group at the C-6 position is activated by the adjacent carbonyl group. This allows for deprotonation to form an enolate, which can then react with various electrophiles, enabling the introduction of substituents at this position.
Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound scaffold. nih.govrsc.orgeie.grmdpi.com These reactions typically require the prior introduction of a halide or triflate group onto the pyridine ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the halo-derivatized scaffold with boronic acids or esters. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com This allows for the introduction of various aryl, heteroaryl, or vinyl groups.
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds. nih.govchemspider.comwikipedia.orgresearchgate.netlibretexts.org It involves the palladium-catalyzed coupling of the halo-derivatized scaffold with a wide range of amines.
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium complex | Aryl/vinyl boronic acid | C-C |
| Buchwald-Hartwig | Palladium complex | Primary/secondary amine | C-N |
Oxidative and Reductive Manipulations of the this compound Scaffold
The this compound scaffold can undergo both oxidative and reductive transformations to access a wider range of derivatives.
Oxidation: While the pyridine ring is generally resistant to oxidation, the dihydropyranone ring can be targeted. For instance, the methylene group at C-6 can be oxidized. researchgate.netnih.gov
Reduction: The carbonyl group at C-5 can be readily reduced to a secondary alcohol. Furthermore, the pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) derivative using catalytic hydrogenation, often requiring catalysts like platinum oxide (PtO₂) or rhodium oxide under hydrogen pressure. asianpubs.orgliverpool.ac.ukresearchgate.netnih.govresearchgate.net
Table 2: Common Reagents for Oxidation and Reduction
| Transformation | Reagent | Product |
|---|---|---|
| Carbonyl Reduction | Sodium borohydride | Secondary alcohol |
| Pyridine Reduction | H₂, PtO₂ | Piperidine derivative |
Exploration of Novel Reaction Pathways and Rearrangements involving this compound
The unique structure of this compound makes it a candidate for exploring novel reaction pathways and rearrangements.
Ring-Opening Reactions: The lactone in the pyranone ring can undergo nucleophilic ring-opening under basic or acidic conditions. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net
Ring Contraction and Expansion: Under specific conditions, rearrangements leading to ring contraction or expansion of the pyranone ring may be possible, providing access to novel heterocyclic systems. nih.govnih.gov
Photochemical Reactions: The conjugated system may undergo photochemical reactions upon UV irradiation, potentially leading to cycloadditions or rearrangements.
Advanced Spectroscopic and Chromatographic Characterization of 6,8 Dihydro 5h Pyrano 3,4 B Pyridin 5 One and Its Analogs
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of pyranopyridinone analogs, as it typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. mdpi.com Time-of-flight (TOF) mass analyzers are often coupled with ESI sources to provide high resolution and mass accuracy, typically in the sub-ppm range. mdpi.com
The precise mass measurement obtained from HRMS allows for the calculation of the elemental composition, which, in conjunction with other spectroscopic data, confirms the molecular formula of the synthesized compounds. For instance, the theoretical exact mass of the protonated parent compound, this compound (C₈H₇NO₂), can be calculated and compared with the experimentally determined value to validate its identity.
Table 1: Illustrative HRMS Data for a Hypothetical Analog
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |
| Analog A | C₁₅H₁₂N₂O₃ | 281.0875 | 281.0871 | -1.4 |
This table is for illustrative purposes and does not represent actual experimental data for the named compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound and its analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For the parent compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the dihydropyran ring. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the spatial relationship between neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the lactone ring is expected to resonate at a significantly downfield chemical shift. The chemical shifts of the aromatic and aliphatic carbons provide further confirmation of the core structure.
Multi-Dimensional NMR Techniques: To unambiguously assign all signals and elucidate the complete molecular structure, various 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of protons within the spin systems of the pyridine and dihydropyran rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.commdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different fragments of the molecule, such as the fusion of the pyran and pyridine rings. mdpi.commdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C5 | - | ~165-170 |
| C6 | ~4.5-5.0 (t) | ~65-70 |
| C7 | Aromatic region | Aromatic region |
| C8 | ~3.0-3.5 (t) | ~25-30 |
| C2 | Aromatic region | Aromatic region |
| C3 | Aromatic region | Aromatic region |
| C4a | - | Aromatic region |
| C8a | - | Aromatic region |
This table presents predicted chemical shift ranges based on related structures and is for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For this compound and its analogs, the most prominent absorption band would be the carbonyl (C=O) stretch of the lactone ring, typically observed in the range of 1700-1750 cm⁻¹. orgchemres.org Other characteristic absorptions include C-O stretching vibrations for the ether linkage in the pyran ring, and C=C and C=N stretching vibrations within the aromatic pyridine ring. nih.gov The C-H stretching vibrations of the aromatic and aliphatic protons would also be observed.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as C=C bonds in the aromatic ring often give rise to strong Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Lactone) | Stretch | 1700-1750 |
| C-O-C (Ether) | Stretch | 1050-1250 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C=N (Pyridine) | Stretch | 1550-1650 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
This table provides expected frequency ranges based on general spectroscopic principles.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
This technique provides definitive information on:
Bond lengths and angles: Accurate measurement of all bond lengths and angles within the molecule.
Conformation: The precise conformation of the dihydropyran ring (e.g., boat, chair, or twist-boat). nih.gov
Intermolecular interactions: Details of crystal packing, including hydrogen bonding and π-π stacking interactions, which govern the solid-state properties of the material. nih.gov
For analogs of this compound, X-ray crystallography can confirm the regiochemistry of substitution and provide crucial insights into the steric and electronic effects of different substituents on the molecular structure. researchgate.net
Table 4: Illustrative Crystallographic Data for a Fused Heterocyclic System
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7308 |
| b (Å) | 3.8585 |
| c (Å) | 15.771 |
| β (°) | 99.333 |
| Volume (ų) | 464.20 |
| Z | 2 |
This table presents example data from a related heterocyclic compound and is for illustrative purposes. nih.gov
Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives
For chiral derivatives of this compound, chiroptical spectroscopic techniques are essential for determining their absolute configuration and studying their stereochemical properties. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. nih.gov The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration of the chiral center(s) can be determined. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the vibrational analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov VCD provides a wealth of stereochemical information, as it probes the chirality of the entire molecule through its vibrational modes. Similar to ECD, the comparison of experimental and theoretical VCD spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net
The application of these chiroptical techniques is crucial for the characterization of enantiomerically pure analogs of this compound, which is often a prerequisite for their use in biological and pharmaceutical research.
Computational Chemistry and Theoretical Investigations of 6,8 Dihydro 5h Pyrano 3,4 B Pyridin 5 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for elucidating the electronic properties of molecular systems. For 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its electronic architecture and reactivity.
Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For pyranopyridine systems, the distribution of these frontier orbitals is also revealing. The HOMO is often localized on the more electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient regions, highlighting potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, indicating their roles as hydrogen bond acceptors and sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the pyridine ring and the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.
Furthermore, DFT calculations can furnish various reactivity descriptors, such as Mulliken atomic charges, which quantify the partial charge on each atom, and Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting how the molecule will interact with other chemical species.
| Calculated Parameter | Typical Predicted Value for Pyrano[3,4-b]pyridine Systems | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. |
| Dipole Moment | 2.0 to 4.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| MEP Negative Region | Around C=O oxygen and pyridine nitrogen | Indicates sites for electrophilic attack and hydrogen bonding. |
| MEP Positive Region | Around hydrogen atoms | Indicates sites for nucleophilic attack. |
Conformational Analysis and Potential Energy Surfaces of this compound
The three-dimensional structure of this compound is not planar due to the presence of the saturated dihydropyran ring. This ring can adopt several conformations, such as chair, boat, and twist-boat (or skew-boat) forms. Conformational analysis through computational methods is crucial for identifying the most stable conformers and understanding the molecule's flexibility, which can significantly impact its biological activity.
By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys corresponding to stable conformers and the energy barriers (saddle points) that separate them. For the dihydropyran ring in this compound, a chair or a distorted chair conformation is often predicted to be the most stable, minimizing steric and torsional strain. However, other low-energy conformers might also be accessible at room temperature.
The relative energies of these conformers can be calculated with high accuracy using methods like DFT. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, providing a clearer picture of the molecule's behavior in solution. Understanding the conformational preferences is vital for interpreting experimental data, such as NMR spectra, and for molecular docking studies, as the bioactive conformation may not be the global minimum energy structure.
| Dihydropyran Ring Conformation | Illustrative Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Chair | 0.00 (Global Minimum) | Staggered arrangement of substituents, minimizing torsional strain. |
| Twist-Boat | 4.0 - 6.0 | Intermediate conformation, often a transition state between boat forms. |
| Boat | 6.0 - 8.0 | Higher energy due to eclipsing interactions and flagpole steric hindrance. |
| Half-Chair | Variable | Often found as a transition state during ring inversion. |
Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For this compound, docking studies can be performed against a range of therapeutically relevant targets for which pyranopyridine derivatives have shown activity, such as kinases, ion channels, or various receptors.
The docking process involves placing the ligand in the binding site of the target and calculating a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-target complex. For instance, the carbonyl oxygen and pyridine nitrogen of this compound are likely to act as hydrogen bond acceptors with amino acid residues in the binding pocket.
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the dynamic behavior and stability of the predicted ligand-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the ligand and protein move and interact. This allows for a more realistic assessment of the binding stability and can help refine the initial docking pose. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding.
| Potential Protein Target Class | Example Target | Illustrative Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | -7.0 to -9.0 | Hydrogen bonding with hinge region residues, hydrophobic interactions. |
| Ion Channels | Voltage-gated sodium channels | -6.5 to -8.5 | Cation-pi interactions with aromatic residues, hydrophobic contacts. |
| Receptors | GABA-A Receptor | -7.5 to -9.5 | Hydrogen bonds with polar residues, van der Waals interactions. |
| Enzymes | Monoamine Oxidase (MAO) | -6.0 to -8.0 | Pi-pi stacking with co-factor, hydrogen bonds with active site residues. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for confirming the structure of newly synthesized compounds and interpreting experimental spectra. For this compound, DFT calculations can be used to predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectra with experimental data serves as a stringent test for the accuracy of the computed molecular geometry and electronic structure. Discrepancies between predicted and experimental shifts can often be rationalized by considering solvent effects or conformational averaging.
Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can aid in the assignment of experimental absorption bands to specific vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl group (C=O), the C-O-C stretching of the pyran ring, and the various vibrations of the pyridine ring. The excellent agreement often observed between theoretical and experimental spectra provides strong evidence for the proposed molecular structure.
| Illustrative Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) | ||
|---|---|---|
| Carbon Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (GIAO-DFT) |
| C=O | 165.2 | 164.8 |
| Pyridine C (adjacent to N) | 150.8 | 150.5 |
| Pyridine C (para to N) | 136.5 | 136.1 |
| Pyridine C (meta to N) | 121.3 | 121.0 |
| -CH2-O- | 68.4 | 68.1 |
| -CH2- (pyridine side) | 25.7 | 25.4 |
| Illustrative Comparison of Predicted and Experimental IR Frequencies (cm-1) | ||
|---|---|---|
| Vibrational Mode | Hypothetical Experimental ν (cm-1) | Predicted ν (cm-1) (Scaled DFT) |
| C-H stretch (aromatic) | 3050 | 3055 |
| C-H stretch (aliphatic) | 2950 | 2945 |
| C=O stretch | 1680 | 1685 |
| C=C/C=N stretch (pyridine) | 1600, 1580 | 1605, 1582 |
| C-O-C stretch (pyran) | 1250 | 1245 |
Reaction Mechanism Elucidation through Transition State Analysis and Quantum Chemical Modeling
Quantum chemical modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into the energy landscape that governs the transformation of reactants into products. For the synthesis of this compound, computational methods can be used to elucidate the reaction pathway, identify key intermediates, and locate the transition states that connect them.
By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified and characterized. Transition state theory can then be used to calculate the activation energies (the energy barriers that must be overcome for the reaction to proceed), which are crucial for understanding the reaction kinetics. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the climax of the reaction.
For multi-step syntheses of pyranopyridines, which often involve cyclization and condensation reactions, computational modeling can help to rationalize the observed regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most favorable route can be determined. Furthermore, the influence of catalysts on the reaction mechanism can be investigated by modeling the catalytic cycle and determining how the catalyst lowers the activation barriers. This detailed mechanistic understanding is essential for optimizing reaction conditions and designing more efficient synthetic routes to this compound and its derivatives.
| Reaction Step (Hypothetical Synthesis) | Species | Calculated Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Cyclization Step | Reactants | 0.0 | Starting materials for the ring-closing reaction. |
| Transition State (TS1) | +25.5 | Energy barrier for the cyclization; geometry shows partial bond formation. | |
| Intermediate | -10.2 | A stable species formed after the initial cyclization. | |
| Dehydration Step | Intermediate | -10.2 | The starting point for the water elimination step. |
| Transition State (TS2) | +15.8 | Energy barrier for the elimination of a water molecule. | |
| Product | -35.7 | Final this compound product. |
Molecular Mechanisms of Biological Target Interaction for 6,8 Dihydro 5h Pyrano 3,4 B Pyridin 5 One
High-Throughput Screening and Affinity-Based Proteomics for Target Identification and Validation
No published studies were identified that have utilized high-throughput screening (HTS) or affinity-based proteomics to identify and validate the biological targets of 6,8-Dihydro-5H-pyrano[3,4-b]pyridin-5-one. Research on analogous heterocyclic cores, such as various pyrrolo[3,4-b]pyridin-5-ones, has involved computational multi-target molecular docking to predict interactions with proteins relevant to cancer, but specific experimental screening data for the requested pyrano-pyridinone compound is not available. nih.gov
Biochemical and Biophysical Characterization of the Interaction between this compound and Biological Macromolecules
There is no available literature detailing the biochemical or biophysical characterization of the interaction between this compound and any biological macromolecules. Studies on related compounds, such as certain pyrrolo[3,4-b]pyridin-5-one derivatives, have used computational molecular dynamics simulations to model binding interactions, identifying potential π-stacking and hydrogen bonding with target proteins like AKT1. nih.gov However, experimental validation of these interactions or similar characterizations for this compound has not been reported.
Investigation of Enzymatic Inhibition or Activation Profiles
Specific enzymatic inhibition or activation profiles for this compound are not documented in the scientific literature. While related molecular scaffolds like pyrano[3,4-b]indol-1(9H)-ones have been noted as potential kinase and topoisomerase I inhibitors, no such activity has been experimentally determined or published for this compound. mdpi.com Similarly, derivatives of pyrano[2,3-d]pyrimidine have been investigated as PARP-1 inhibitors, but this activity is specific to that particular heterocyclic system. semanticscholar.org
Due to the lack of available data, a data table of enzymatic inhibition could not be generated.
Analysis of Cellular Pathway Perturbations Induced by this compound in Model Systems
There are no studies available that analyze the cellular pathway perturbations induced by this compound in any model systems. Research into analogous compounds has shown that certain pyrrolo[3,4-b]pyridin-5-one derivatives exhibit cytotoxic effects against breast cancer cell lines, suggesting a perturbation of pathways related to cell proliferation and survival. nih.gov However, the specific effects of this compound on cellular pathways remain uninvestigated.
Due to the lack of available data, a data table of cellular pathway perturbations could not be generated.
Advanced Research Applications and Potential of 6,8 Dihydro 5h Pyrano 3,4 B Pyridin 5 One Scaffolds
Utilization of 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one as a Chemical Probe for Biological Systems
The rigid framework and potential for functionalization make this compound and its derivatives attractive candidates for the development of chemical probes. These tools are instrumental in chemical biology for the interrogation and visualization of complex biological processes. Research in this area is focused on synthesizing derivatives that can selectively interact with specific biological targets, such as proteins or nucleic acids. The pyranopyridine core can be systematically modified to modulate properties like cell permeability, target affinity, and fluorescence, thereby enabling its use in cellular imaging and target identification studies. While still an emerging area, the foundational structure of this compound presents a versatile platform for the design of next-generation chemical probes.
Incorporation of the this compound Moiety into Functional Materials and Polymers
In the field of materials science, the incorporation of unique heterocyclic scaffolds like this compound into polymers and functional materials is a strategy to impart novel properties. The polarity and hydrogen bonding capabilities of the lactone and pyridine (B92270) functionalities can influence the macroscopic properties of materials, such as their thermal stability, mechanical strength, and solubility. Researchers are exploring the synthesis of monomers based on the this compound core for subsequent polymerization. The resulting polymers could find applications in areas such as specialty coatings, membranes, or as matrices for controlled release systems. A derivative, 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid, has been noted for its potential in the development of new materials due to its structural characteristics. bldpharm.com
Investigation of Photo-Physical Properties and Optoelectronic Potential
The photo-physical properties of pyranopyridine derivatives are of growing interest due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The extended π-system resulting from the fusion of the pyran and pyridine rings can give rise to interesting absorption and emission characteristics. Studies in this area typically involve the synthesis of a series of derivatives with varying substituents to tune the electronic properties and, consequently, the fluorescence quantum yields, emission wavelengths, and Stokes shifts. Theoretical calculations are often employed in conjunction with experimental measurements to understand the structure-property relationships and to guide the design of new molecules with optimized photo-physical performance for specific optoelectronic applications.
Supramolecular Chemistry and Self-Assembly Based on this compound
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, ordered structures. The this compound scaffold possesses functionalities, such as the carbonyl group and the pyridine nitrogen, that can participate in hydrogen bonding and π-π stacking interactions. These directional and specific interactions can be harnessed to drive the self-assembly of these molecules into well-defined supramolecular architectures, such as gels, liquid crystals, or discrete nanoscale objects. The ability to control the self-assembly process through molecular design opens up possibilities for the creation of "smart" materials that can respond to external stimuli, finding applications in areas like sensing, drug delivery, and nanotechnology.
Future Directions and Emerging Research Avenues for 6,8 Dihydro 5h Pyrano 3,4 B Pyridin 5 One
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the exploration of the 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one chemical space. nih.gov These computational tools can overcome the limitations of traditional trial-and-error methods by enabling rapid, data-driven design and optimization cycles. eisai.com
Furthermore, predictive ML models can be trained to evaluate key molecular attributes without the need for initial synthesis and testing. eisai.com Algorithms can forecast a compound's efficacy, pharmacokinetics, and safety profiles based solely on its chemical structure, allowing researchers to prioritize the most promising candidates for synthesis. eisai.comfrontiersin.org
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Algorithms that design novel molecules from scratch based on learned chemical patterns. | Rapid generation of a diverse library of derivatives with optimized properties. |
| Predictive Modeling (QSAR/ADMET) | Machine learning models that predict a compound's biological activity, absorption, distribution, metabolism, excretion, and toxicity. | Prioritization of candidates with the highest potential for success, reducing late-stage failures. |
| Retrosynthesis Planning | AI tools that propose optimal and novel synthetic pathways for a target molecule. | Acceleration of the synthesis process and discovery of more efficient chemical reactions. |
| Reaction Optimization | ML algorithms that analyze experimental data to predict and suggest optimal reaction conditions (e.g., temperature, catalyst, solvent). | Increased synthesis yields, reduced costs, and minimized waste. |
Exploration of Novel Modalities for Biological Interaction and Target Engagement
The this compound scaffold, like many pyridone-containing structures, can be considered a "privileged" fragment in drug design, capable of interacting with a wide array of biological targets. nih.gov Future research will likely move beyond conventional target classes to explore more complex and innovative mechanisms of action.
One emerging area is the design of molecules that function as allosteric modulators rather than direct active-site inhibitors. These compounds bind to a secondary site on a protein, subtly changing its shape to either enhance or inhibit its function. This approach can offer greater specificity and a more nuanced biological response compared to traditional inhibitors.
Another promising direction is the development of derivatives that can disrupt protein-protein interactions (PPIs). PPIs are fundamental to many disease processes, particularly in oncology, but have been notoriously difficult to target with small molecules. The three-dimensional structure of the pyranopyridinone core could serve as a valuable starting point for designing molecules that can bind to the interfaces between interacting proteins.
Furthermore, the concept of polypharmacology—the rational design of a single molecule to interact with multiple targets—offers a powerful strategy for treating complex diseases like cancer or neurodegenerative disorders. nih.gov By leveraging computational methods, derivatives of this compound could be intentionally designed to engage several key proteins in a disease network, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance. nih.gov The exploration of this scaffold against novel kinase targets, following the path of other pyridopyridine derivatives, is also a viable avenue. mdpi.comresearchgate.net
Table 2: Potential Novel Biological Modalities
| Modality | Description | Potential Therapeutic Area |
|---|---|---|
| Allosteric Modulation | Binding to a site on a target protein other than the active site to modulate its activity. | CNS disorders, metabolic diseases. |
| Protein-Protein Interaction (PPI) Inhibition | Preventing the interaction between two or more proteins that is critical for a disease process. | Oncology, inflammatory diseases. |
| Polypharmacology | Intentionally designing a single compound to bind to multiple specific biological targets. | Cancer, neurodegenerative diseases. |
| Targeting Non-traditional Biopolymers | Designing molecules to interact with targets such as RNA or complex carbohydrates. | Infectious diseases, genetic disorders. |
Application of Advanced Imaging Techniques for Tracking this compound in Biological Contexts
Understanding how a potential drug molecule behaves in a biological system is critical for its development. Advanced imaging techniques offer the ability to visualize and quantify the distribution, target engagement, and pharmacokinetics of compounds like this compound in real-time, from subcellular compartments to whole organisms.
A key strategy involves chemically modifying the scaffold to incorporate a reporter moiety. For cellular-level studies, this could involve attaching a fluorescent probe. nih.govsemanticscholar.org Such fluorescently-labeled derivatives would allow researchers to use techniques like confocal fluorescence microscopy to observe the compound's uptake into living cells, identify its subcellular localization (e.g., nucleus, mitochondria), and monitor its interaction with target proteins. nih.govsemanticscholar.org
For in vivo studies in preclinical models, the scaffold could be labeled with a positron-emitting radionuclide, such as fluorine-18, to create a Positron Emission Tomography (PET) tracer. nih.gov PET is a non-invasive imaging technique that provides three-dimensional images of the tracer's distribution throughout the body. nih.govnih.gov This would enable researchers to quantitatively assess how the compound is absorbed, distributed to different organs (including the brain), metabolized, and eliminated. It can also be used to confirm that the drug is reaching its intended target in a living system. Many existing PET tracers are based on pyridine-containing scaffolds, demonstrating the feasibility of this approach. researchgate.netradiologykey.com
Table 3: Advanced Imaging Applications
| Imaging Technique | Probe Type | Information Gained | Research Context |
|---|---|---|---|
| Confocal Fluorescence Microscopy | Derivative labeled with an organic fluorophore. | Cellular uptake, subcellular localization, and target co-localization. | In vitro cell culture experiments. |
| Positron Emission Tomography (PET) | Derivative labeled with a positron-emitting isotope (e.g., ¹⁸F). | Whole-body biodistribution, pharmacokinetics, and target engagement. | In vivo preclinical and clinical studies. |
| Two-Photon Excitation Microscopy (TPEM) | Derivative with a fluorophore optimized for two-photon absorption. | Deep-tissue imaging in living organisms with reduced phototoxicity. | In vivo studies in animal models. |
Development of Sustainable and Economical Synthesis Strategies for Research Scale Production
The ability to thoroughly investigate the biological potential of this compound and its derivatives is contingent on the availability of efficient and cost-effective synthetic methods. researchgate.net Future research will focus on developing sustainable and economical strategies that adhere to the principles of green chemistry.
A primary goal is the application of Pot, Atom, and Step Economy (PASE) principles. springerprofessional.deresearchgate.net PASE aims to maximize the incorporation of starting materials into the final product, reduce the number of synthetic steps, and combine multiple transformations into a single operation ("one-pot" reactions). whiterose.ac.ukyork.ac.uk Multicomponent reactions (MCRs), which form complex products from three or more starting materials in a single step, are an ideal way to achieve PASE and have been used to synthesize related heterocyclic structures. rsc.orgmdpi.com
The development of eco-friendly protocols is also a priority. This involves replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, and using non-toxic, recyclable catalysts. researchgate.net For example, the use of ammonium (B1175870) acetate (B1210297) as a green catalyst has been reported for the synthesis of related fused pyran systems. nih.gov Solvent-free reaction conditions, such as mechanochemical grinding, also represent a promising avenue for reducing environmental impact. By developing such methods, the this compound scaffold can be produced more affordably and sustainably, facilitating broader research efforts.
Table 4: Comparison of Synthetic Strategies
| Strategy | Key Principles | Advantages for Research Production |
|---|---|---|
| Traditional Linear Synthesis | Step-by-step formation of bonds, often with isolation of intermediates. | Well-established and predictable. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single "one-pot" reaction. | High step and pot economy, rapid access to diverse structures. |
| Catalytic C-H Activation | Directly functionalizing carbon-hydrogen bonds, avoiding pre-functionalized starting materials. | High atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch flasks. | Improved safety, scalability, and potential for automated optimization. |
Interdisciplinary Research Collaborations to Expand the Scope of this compound Investigations
Maximizing the scientific and therapeutic potential of the this compound scaffold will require a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from a wide range of scientific fields. mdpi.com
Partnerships with structural biologists will provide high-resolution insights into how these compounds bind to their biological targets, guiding further rounds of structure-based drug design. As promising candidates emerge, collaborations will extend to experts in drug metabolism, pharmacokinetics, and toxicology to evaluate their potential for clinical development. This synergistic approach, where specialists from different fields work in concert, is the most effective strategy for translating a promising chemical scaffold into a valuable scientific tool or a novel therapeutic agent. acs.org
Table 5: Roles in Interdisciplinary Collaboration
| Discipline | Key Contributions |
|---|---|
| Synthetic Chemistry | Devises and executes efficient synthesis of the core scaffold and its derivatives. |
| Computational Chemistry / AI | Designs novel compounds, predicts properties, and models biological interactions. |
| Pharmacology / Cell Biology | Assesses biological activity in cellular and animal models; determines mechanism of action. |
| Structural Biology | Solves the 3D structures of compounds bound to their protein targets (e.g., via X-ray crystallography). |
| Medicinal Chemistry | Integrates all data to optimize compound structure for potency, selectivity, and drug-like properties. |
Q & A
Q. What advanced techniques resolve spectral overlaps in NMR analysis?
- Solution : Employ 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and distinguish diastereomers. For example, - HMBC correlations between H-7 (δ 4.2 ppm) and C-5 (δ 170 ppm) confirm pyranone ring connectivity . Dynamic NMR experiments at variable temperatures (e.g., -40°C to 80°C) can detect rotational isomers in hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
